molecular formula C9H6OS2 B3296505 4-(Thiophen-2-yl)thiophene-2-carbaldehyde CAS No. 893736-91-9

4-(Thiophen-2-yl)thiophene-2-carbaldehyde

Cat. No.: B3296505
CAS No.: 893736-91-9
M. Wt: 194.3 g/mol
InChI Key: BTZMKZIXZVISIV-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)thiophene-2-carbaldehyde (CAS: 7342-41-8), also known as 2,2':5',2-terthiophene-5-carbaldehyde, is a conjugated terthiophene derivative featuring a formyl (-CHO) group at the 2-position of the central thiophene ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing π-extended systems in optoelectronic materials . Its molecular formula is C₁₃H₈OS₃, with a molecular weight of 276.39 g/mol . The aldehyde group enables further functionalization via condensation or coupling reactions, making it valuable in designing polymers, dyes, and coordination complexes.

Properties

IUPAC Name

4-thiophen-2-ylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZMKZIXZVISIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290267
Record name [2,3′-Bithiophene]-5′-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-91-9
Record name [2,3′-Bithiophene]-5′-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3′-Bithiophene]-5′-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Thiophen-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carbaldehyde Derivatives

Key Observations:
  • Synthetic Routes : Bromination and palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) are common for functionalizing thiophene-2-carbaldehydes . The Vilsmeier reaction is employed for introducing formyl groups on electron-rich systems .
  • Substituent Effects: Bulky groups (e.g., di-p-tolylamino) lower melting points (75–80°C) due to reduced crystallinity, while halogenated derivatives (e.g., dibromo) retain higher m.p. (124–126°C) .

Electronic and Spectroscopic Properties

  • 4-(Thiophen-2-yl)thiophene-2-carbaldehyde : Exhibits strong IR absorption at 1672 cm⁻¹ (C=O stretch) and UV-vis absorption in the 300–400 nm range due to π→π* transitions in the terthiophene backbone .
  • 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde: Shows redshifted absorption compared to the parent compound, attributed to electron-donating di-p-tolylamino groups enhancing conjugation .
  • Benzothiadiazole Derivatives : Electron-withdrawing benzothiadiazole moieties (e.g., in ) further redshift absorption, making them suitable for low-bandgap organic photovoltaics .

Biological Activity

4-(Thiophen-2-yl)thiophene-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antibacterial, and anticancer potentials, along with relevant case studies and findings from recent research.

Chemical Structure and Synthesis

The compound belongs to a class of thiophene derivatives, characterized by the presence of two thiophene rings connected through an aldehyde functional group. Its synthesis typically involves methods such as Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various substituents that can enhance biological activity .

Biological Activities

1. Anti-inflammatory Activity

Research indicates that thiophene-based compounds exhibit notable anti-inflammatory properties. In one study, this compound was shown to reduce inflammation significantly when administered at a dose of 20 mg/kg. The mechanism involved the inhibition of mast cell degranulation and the enzyme lipoxygenase (5-LOX), demonstrating approximately 57% inhibition at a concentration of 100 µg/mL .

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. A related study synthesized several arylthiophene derivatives and found that compounds similar to this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with IC50 values indicating effectiveness comparable to standard antibiotics like streptomycin .

CompoundBacterial StrainIC50 (µg/mL)Reference
This compoundPseudomonas aeruginosa29.7
Standard (Streptomycin)Pseudomonas aeruginosa35.2

3. Anticancer Activity

Recent studies have also explored the anticancer potential of thiophene derivatives, including this compound. A series of thiazolidine derivatives bearing thiophene rings were tested against several human cancer cell lines (HepG2, A549, MCF-7, HCT-116). The results indicated that these compounds effectively inhibited tumor cell growth, particularly in HepG2 cells, suggesting their potential as dual inhibitors targeting VEGFR-2 and EGFR tyrosine kinases .

Case Studies

Case Study 1: Anti-inflammatory Mechanism

In a controlled experiment, researchers administered this compound to mice models induced with inflammation. The results showed a marked reduction in inflammatory markers and pain response, supporting its use as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of various thiophene derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that modifications in the thiophene structure could enhance antibacterial activity, with specific electron-withdrawing groups significantly improving efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for 4-(Thiophen-2-yl)thiophene-2-carbaldehyde?

  • Methodological Answer: The compound can be synthesized via:
  • Vilsmeier Reaction : Reacting thiophene derivatives with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group. This method is widely used for aromatic aldehydes .
  • Condensation Reactions : Condensing diaminothiophene derivatives with thiophene-2-carbaldehyde analogs under acidic or basic conditions. For example, diethyl 2,5-diaminothiophene-3,4-dicarboxylate reacts with thiophene-2-carbaldehyde to form azomethines, a process applicable to structurally similar aldehydes .
  • Multi-Step Synthesis : Sequential acylation and alkylation steps, as demonstrated in γ-keto ester syntheses starting from thiophene derivatives. Experimental protocols emphasize reagent stoichiometry and temperature control (e.g., acyl chloride generation followed by Friedel-Crafts alkylation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : To identify aromatic proton environments (δ 6.5–8.5 ppm) and the aldehyde proton (δ ~9.5–10 ppm). Multi-dimensional NMR (e.g., COSY, HSQC) resolves regioisomerism .
  • IR Spectroscopy : Confirms the aldehyde group (stretching ~1700 cm⁻¹) and thiophene ring vibrations (~700–850 cm⁻¹) .
  • X-Ray Crystallography : Determines crystal packing and molecular geometry. Software like Mercury facilitates structural visualization and comparison with known analogs .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .

Q. How does the aldehyde group influence the compound’s reactivity?

  • Methodological Answer: The aldehyde group enables:
  • Thioacetalization : Reacting with thiols (e.g., propane-1-thiol) under acidic conditions (HCl/MeOH) to form dithioacetals, useful for protecting the aldehyde during further functionalization .
  • Schiff Base Formation : Condensation with amines (e.g., hydrazines) to generate imines or hydrazones, pivotal in synthesizing heterocyclic scaffolds for materials science .
  • Nucleophilic Additions : Grignard or organozinc reagents add to the aldehyde, extending conjugation for optoelectronic applications .

Advanced Questions

Q. How can density functional theory (DFT) optimize the design of this compound derivatives?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution, guiding the design of "push-pull" structures for energy transfer. For example, azomethine derivatives exhibit tunable optoelectronic behavior due to electron-withdrawing (aldehyde) and electron-donating (thiophene) groups . Correlation-energy density analysis (via Colle-Salvetti methods) predicts stability and reactivity trends .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies may arise from:
  • Regioisomerism : Use 2D NMR (NOESY, HSQC) to distinguish substitution patterns (e.g., 4- vs. 5-thiophene derivatives) .
  • Impurity Detection : Compare experimental IR/NMR with computational spectra (Gaussian or ORCA software). For crystallographic ambiguity, refine data with SHELXL or Olex2 .
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchanges (e.g., hindered rotation in Schiff bases) .

Q. What are its applications in advanced material science?

  • Methodological Answer:
  • Conductive Polymers : As a monomer for polyazomethines, the compound’s planar structure enhances π-conjugation, improving charge mobility in organic field-effect transistors (OFETs) .
  • Metal-Organic Frameworks (MOFs) : The aldehyde group coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous networks for gas storage or catalysis .
  • Sensitizers in Dye-Sensitized Solar Cells (DSSCs) : DFT-guided modifications (e.g., introducing electron-donating substituents) optimize light absorption and electron injection efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Thiophen-2-yl)thiophene-2-carbaldehyde

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